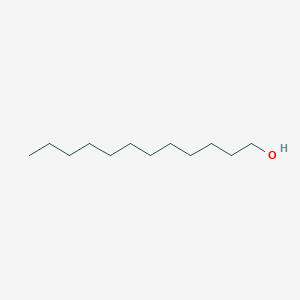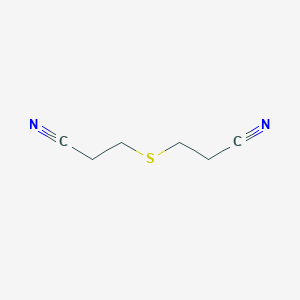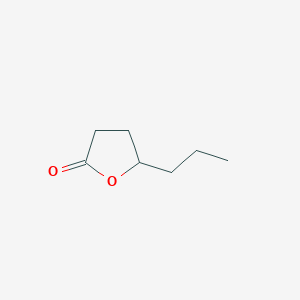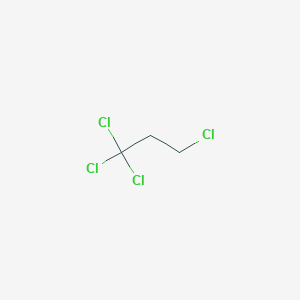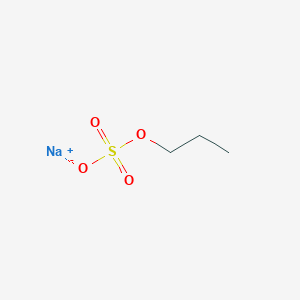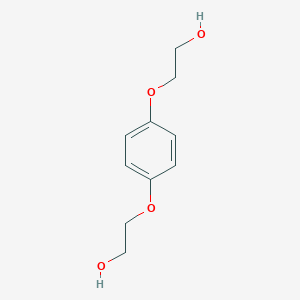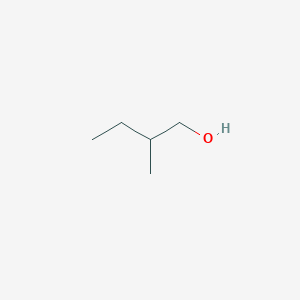
十二烷酸丙酯
描述
Propyl dodecanoate, also known as propyl laurate, is an ester formed from dodecanoic acid (lauric acid) and propanol. It is a colorless to pale yellow liquid with a mild, pleasant odor. The molecular formula of propyl dodecanoate is C15H30O2, and it has a molecular weight of 242.40 g/mol .
科学研究应用
Propyl dodecanoate has various applications in scientific research, including:
-
Chemistry: : It is used as a model compound in studies of esterification and transesterification reactions. It also serves as a reference standard in gas chromatography and mass spectrometry analyses .
-
Biology: : Propyl dodecanoate is used in studies of lipid metabolism and enzyme-catalyzed reactions. It is also employed in the synthesis of bioactive compounds and as a substrate for lipase-catalyzed reactions .
-
Medicine: : Research on propyl dodecanoate includes its potential use in drug delivery systems and as a component in formulations for topical applications due to its emollient properties .
-
Industry: : It is used in the production of fragrances, flavors, and cosmetics. Its pleasant odor and emollient properties make it suitable for use in personal care products .
作用机制
Target of Action
Propyl dodecanoate, also known as propyl laurate, is a compound with the empirical formula C15H30O2 . .
Biochemical Pathways
It is known that esters can be hydrolyzed by microorganisms, which could potentially affect various metabolic pathways . The hydrolysis of esters is a common biochemical reaction that can lead to the production of alcohols and carboxylic acids .
Pharmacokinetics
Pharmacokinetic studies would be needed to determine these properties and their impact on the bioavailability of the compound .
准备方法
Synthetic Routes and Reaction Conditions
Propyl dodecanoate can be synthesized through the esterification of dodecanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion. The general reaction is as follows:
Dodecanoic acid+PropanolAcid catalystPropyl dodecanoate+Water
Industrial Production Methods
In industrial settings, the production of propyl dodecanoate may involve continuous esterification processes using fixed-bed reactors or stirred-tank reactors. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, which can be advantageous for producing high-purity esters .
化学反应分析
Types of Reactions
Propyl dodecanoate undergoes several types of chemical reactions, including hydrolysis, transesterification, and oxidation.
-
Hydrolysis: : In the presence of an acid or base, propyl dodecanoate can be hydrolyzed back to dodecanoic acid and propanol. Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) involves the use of a strong base such as sodium hydroxide.
Propyl dodecanoate+WaterAcid/BaseDodecanoic acid+Propanol
-
Transesterification: : Propyl dodecanoate can undergo transesterification reactions with other alcohols to form different esters. This reaction is catalyzed by acids, bases, or enzymes.
Propyl dodecanoate+AlcoholCatalystNew ester+Propanol
-
Oxidation: : Under oxidative conditions, propyl dodecanoate can be oxidized to form dodecanoic acid and other oxidation products.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Strong bases such as sodium hydroxide or potassium hydroxide.
Transesterification: Acid catalysts (sulfuric acid), base catalysts (sodium methoxide), or enzymatic catalysts (lipases).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Dodecanoic acid and propanol.
Transesterification: New esters and propanol.
Oxidation: Dodecanoic acid and other oxidation products.
相似化合物的比较
Propyl dodecanoate is similar to other fatty acid esters, such as:
Methyl dodecanoate: An ester of dodecanoic acid and methanol. It has a lower molecular weight and different physical properties compared to propyl dodecanoate.
Ethyl dodecanoate: An ester of dodecanoic acid and ethanol. It has similar properties but a slightly different odor profile.
Butyl dodecanoate: An ester of dodecanoic acid and butanol. It has a higher molecular weight and different solubility characteristics.
Uniqueness
Propyl dodecanoate is unique due to its specific combination of dodecanoic acid and propanol, which gives it distinct physical and chemical properties. Its pleasant odor and emollient properties make it particularly valuable in the fragrance and cosmetic industries .
属性
IUPAC Name |
propyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBUKOLPOATXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190286 | |
| Record name | Propyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-78-5 | |
| Record name | Propyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3681-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propyl laurate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YV6DL6VEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
